Differential Cytotoxicity in Doxorubicin-Resistant LoVo/DX Colorectal Adenocarcinoma Cells: Olivacine vs. Doxorubicin
Olivacine demonstrates significantly higher cytotoxic potency than doxorubicin specifically in the doxorubicin-resistant LoVo/DX colorectal adenocarcinoma model, suggesting potential utility in MDR contexts where standard anthracycline therapy has failed [1].
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | Olivacine cytotoxicity approximately 3-fold higher than doxorubicin |
| Comparator Or Baseline | Doxorubicin |
| Quantified Difference | ~3-fold higher cytotoxicity for olivacine |
| Conditions | LoVo/DX doxorubicin-resistant colorectal adenocarcinoma cell line |
Why This Matters
This differential cytotoxicity profile indicates that olivacine may be prioritized over doxorubicin for research programs specifically targeting doxorubicin-resistant tumor models.
- [1] Olszewska P, Czyz M, et al. Lysosomal Exocytosis of Olivacine on the Way to Explain Drug Resistance in Cancer Cells. Int J Mol Sci. 2022;23(11):6119. View Source
